Dimethyl 1,4-cyclohexanedicarboxylate
Overview
Description
Dimethyl 1,4-cyclohexanedicarboxylate is an organic compound with the chemical formula C10H16O4. It is a colorless liquid with a unique aromatic odor. This compound is primarily used as an intermediate in the synthesis of various polymers, resins, and plasticizers. It is known for its excellent solubility in organic solvents and low volatility, making it a valuable component in industrial applications .
Mechanism of Action
Target of Action
Dimethyl 1,4-cyclohexanedicarboxylate is primarily used as a chemical intermediate in the synthesis of polyester resins, polyamides, alkyds, and plasticizers . It is also used in the preparation of stabilizers, polymers, synthetic lubricants, and hydroperoxides . Therefore, its primary targets are these chemical compounds and the reactions involved in their synthesis.
Mode of Action
The compound acts as a reactant in chemical reactions, particularly in the synthesis of other compounds. For instance, it is used in the selective hydrogenation of dimethyl terephthalate (DMT) to produce 1,4-cyclohexane dicarboxylate (DMCD), an important intermediate and monomer . The compound interacts with its targets through chemical reactions, leading to changes in the molecular structure of the targets and resulting in the formation of new compounds.
Biochemical Pathways
The compound is involved in the biochemical pathway of selective hydrogenation of dimethyl terephthalate (DMT). This process is an ideal way to prepare 1,4-cyclohexane dicarboxylate (DMCD), an important intermediate and monomer . The downstream effects of this pathway include the production of polyester resins, polyamides, alkyds, and plasticizers .
Pharmacokinetics
It’s worth noting that the compound’s bioavailability in a reaction is influenced by factors such as concentration, temperature, and the presence of catalysts .
Result of Action
The result of the compound’s action is the formation of new compounds through chemical reactions. For example, in the selective hydrogenation of dimethyl terephthalate (DMT), the compound acts as a reactant, leading to the formation of 1,4-cyclohexane dicarboxylate (DMCD) . This process results in molecular and cellular changes, specifically the transformation of one compound into another.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of catalysts, and the concentration of the compound and other reactants . For instance, the selective hydrogenation of dimethyl terephthalate (DMT) is optimized under certain conditions, such as specific temperatures and pressures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 1,4-cyclohexanedicarboxylate is typically synthesized through the esterification of 1,4-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Another common method involves the catalytic hydrogenation of dimethyl terephthalate. This process uses palladium on alumina catalysts, which allows the reaction to proceed at lower pressures and temperatures compared to traditional methods . The hydrogenation process converts the aromatic ring of dimethyl terephthalate into a cyclohexane ring, forming this compound.
Industrial Production Methods
In industrial settings, this compound is produced through continuous hydrogenation reactions at lower pressures using ruthenium or palladium catalysts. This method is preferred due to its efficiency and the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,4-cyclohexanedicarboxylate undergoes various chemical reactions, including:
Hydrogenation: Converts the ester into 1,4-cyclohexanedimethanol under mild conditions using a CuMgAl catalyst.
Transesterification: Reacts with glycols and polyols to form polyester polyols.
Common Reagents and Conditions
Hydrogenation: Typically uses hydrogen gas and a metal catalyst such as palladium or ruthenium.
Transesterification: Involves methanol and an acid catalyst.
Major Products
1,4-Cyclohexanedimethanol: Formed through hydrogenation.
Polyester Polyols: Produced via transesterification with glycols and polyols.
Scientific Research Applications
Dimethyl 1,4-cyclohexanedicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and resins.
Biology: Employed in the production of biodegradable plastics and environmentally friendly materials.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the manufacture of coatings, adhesives, and plasticizers.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: An aromatic ester used in the production of polyethylene terephthalate (PET).
Dimethyl 1,3-cyclohexanedicarboxylate: A similar compound with a different ring structure.
1,4-Cyclohexanedicarboxylic acid: The parent acid of dimethyl 1,4-cyclohexanedicarboxylate.
Uniqueness
This compound is unique due to its cycloaliphatic structure, which imparts distinct physical and chemical properties compared to its aromatic counterparts. This structure enhances its solubility in organic solvents and reduces its volatility, making it suitable for various industrial applications .
Properties
IUPAC Name |
dimethyl cyclohexane-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGAGQAGYITKCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026566, DTXSID1029255 | |
Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl trans-cyclohexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Liquid, Solid; [HSDB] Clear colorless liquid; mp = 24-27 deg C; [MSDSonline] | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Dimethyl hexahydroterephthalate | |
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Boiling Point |
265 °C (mixed isomer) | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Solubility |
In water, 12,000 mg/L at 25 °C, Soluble in all proportions in most organic solvents | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Density |
Specific gravity: 1.102 at 35 °C/4 °C, Density: 1.095 - 1.097 g/cu cm at 30 °C | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Vapor Density |
6.91 (Air = 1) | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Vapor Pressure |
0.08 [mmHg], 0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/ | |
Record name | Dimethyl hexahydroterephthalate | |
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Color/Form |
Partially crystalline solid, Clear colorless liquid | |
CAS No. |
94-60-0, 3399-21-1, 3399-22-2 | |
Record name | Dimethyl 1,4-cyclohexanedicarboxylate | |
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Record name | Dimethyl 1,4-cyclohexanedicarboxylate | |
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Record name | Dimethyl 1,4-cyclohexanedicarboxylate, cis- | |
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Record name | Dimethyl 1,4-cyclohexanedicarboxylate, trans- | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans- | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester | |
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Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |
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Record name | Dimethyl trans-cyclohexane-1,4-dicarboxylate | |
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Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans | |
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Record name | Dimethyl trans-1,4-Cyclohexanedicarboxylate | |
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Record name | DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, TRANS- | |
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Record name | DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, CIS- | |
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Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Melting Point |
14 °C (cis-isomer), 71 °C (trans-isomer) | |
Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |
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Retrosynthesis Analysis
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